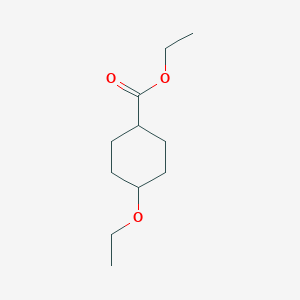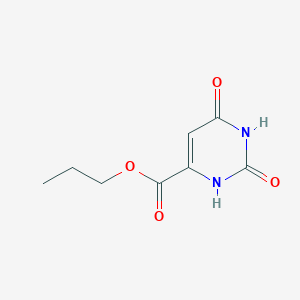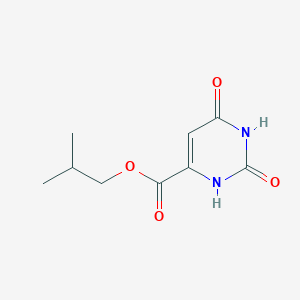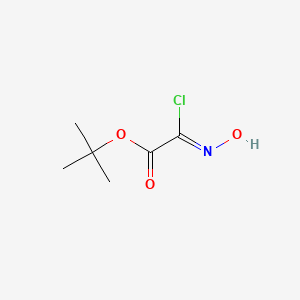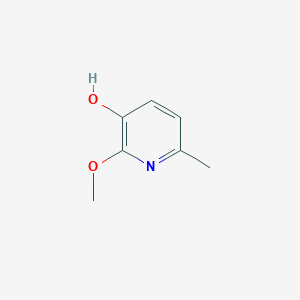
(2-Formyl-4-methylphenyl)boronsäure
Übersicht
Beschreibung
“(2-Formyl-4-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 444188-28-7 . It has a molecular weight of 163.97 and its IUPAC name is 2-formyl-4-methylphenylboronic acid . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for “(2-Formyl-4-methylphenyl)boronic acid” is 1S/C8H9BO3/c1-6-2-3-8 (9 (11)12)7 (4-6)5-10/h2-5,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(2-Formyl-4-methylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
“(2-Formyl-4-methylphenyl)boronic acid” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Suzuki-Miyaura-Kreuzkupplung
(2-Formyl-4-methylphenyl)boronsäure: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen angewendet, die für die Konstruktion komplexer organischer Moleküle von grundlegender Bedeutung sind. Die Boronsäure wirkt als nucleophiles Partnermolekül und kuppelt in Gegenwart eines Palladiumkatalysators mit einem elektrophilem Halogenid. Dieses Verfahren wird für seine milden Bedingungen und die Toleranz gegenüber verschiedenen funktionellen Gruppen gelobt, was es zu einem vielseitigen Werkzeug für Chemiker macht.
Medizinische Chemie: Arzneimittelsynthese
In der medizinischen Chemie wird This compound für die Synthese von Arzneimittelmolekülen verwendet . Ihre Fähigkeit, stabile kovalente Bindungen mit organischen Substraten zu bilden, wird bei der Herstellung komplexer Moleküle genutzt, die als potenzielle Therapeutika dienen können. So kann sie beispielsweise bei der Synthese von antiviralen, antibakteriellen und krebshemmenden Verbindungen eingesetzt werden, wodurch die Entwicklung neuer Medikamente vorangetrieben wird.
Materialwissenschaften: Polymer- und Materialherstellung
Die Verbindung findet Anwendungen in der Materialwissenschaft, wo sie bei der Herstellung von Polymeren und neuen Materialien verwendet wird . Ihre Boronsäuregruppe kann mit anderen organischen Verbindungen interagieren, um stabile Netzwerke zu bilden, die für die Herstellung neuer Materialien mit gewünschten Eigenschaften für verschiedene industrielle Anwendungen unerlässlich sind.
Analytische Chemie: Chemische Sensoren
This compound: ist auch in der analytischen Chemie von Bedeutung, wo sie in chemische Sensoren integriert werden kann . Diese Sensoren können das Vorhandensein verschiedener Substanzen anhand der Fähigkeit der Verbindung, mit Analyten zu reagieren, detektieren, was zu einer messbaren Veränderung der Sensoreigenschaften führt.
Landwirtschaft: Pflanzenwachstum und -schutz
Während direkte Anwendungen in der Landwirtschaft nicht gut dokumentiert sind, wurden Boronsäuren im Allgemeinen hinsichtlich ihrer Rolle beim Pflanzenwachstum und -schutz untersucht . Sie können Teil der Synthese von Agrochemikalien sein, die das Pflanzenwachstum verbessern und Pflanzenkrankheiten bekämpfen.
Umweltforschung: Sanierung von Umweltverschmutzung
In der Umweltforschung könnte This compound möglicherweise in Verfahren zur Sanierung von Umweltverschmutzung eingesetzt werden . Ihre chemischen Eigenschaften könnten es ihr ermöglichen, mit Schadstoffen zu interagieren, wodurch deren Abbau oder Entfernung aus der Umwelt erleichtert wird.
Wirkmechanismus
Target of Action
The primary target of (2-Formyl-4-methylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
Its lipophilicity is low, as indicated by its iLOGP value of 0.0 . The compound is also very soluble in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent makes it a valuable tool in this process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which (2-Formyl-4-methylphenyl)boronic acid belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statement H319, indicating that it can cause serious eye irritation . Precautionary measures include avoiding inhalation, contact with skin, and swallowing, as well as wearing protective gloves, eye protection, and face protection .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(2-Formyl-4-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, (2-Formyl-4-methylphenyl)boronic acid can bind to diols and other hydroxyl-containing molecules, making it useful in the design of sensors and diagnostic tools .
Cellular Effects
The effects of (2-Formyl-4-methylphenyl)boronic acid on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and differentiation. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. Furthermore, (2-Formyl-4-methylphenyl)boronic acid can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, (2-Formyl-4-methylphenyl)boronic acid exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and tyrosine. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, (2-Formyl-4-methylphenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Formyl-4-methylphenyl)boronic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that (2-Formyl-4-methylphenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro models. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Formyl-4-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, (2-Formyl-4-methylphenyl)boronic acid can induce toxic effects, such as liver and kidney damage. These adverse effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting normal cellular function .
Metabolic Pathways
(2-Formyl-4-methylphenyl)boronic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. Additionally, (2-Formyl-4-methylphenyl)boronic acid can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These effects can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-Formyl-4-methylphenyl)boronic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context. Once inside the cell, (2-Formyl-4-methylphenyl)boronic acid can bind to transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of (2-Formyl-4-methylphenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, nuclear localization of (2-Formyl-4-methylphenyl)boronic acid can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
Eigenschaften
IUPAC Name |
(2-formyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGRMVFJTQAITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



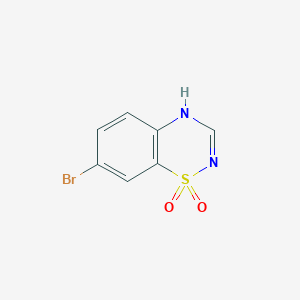
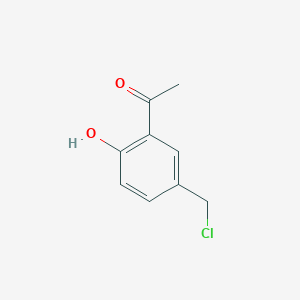
![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)



